![molecular formula C12H16N4 B1483707 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098108-80-4](/img/structure/B1483707.png)
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
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Overview
Description
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as EPPP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a melting point of 62-64°C. EPPP has a wide range of applications in scientific research, particularly in the field of biochemistry. Its aromatic properties and low toxicity make it an ideal compound for laboratory experiments.
Scientific Research Applications
Catalysis and Polymerization
A study by Obuah et al. (2014) investigated the use of pyrazolylamine ligands, including derivatives similar to the compound of interest, in nickel(II)-catalyzed oligomerization and polymerization of ethylene. The catalytic activity was found to be dependent on the solvent and co-catalyst used, producing different polyethylene products under varying conditions (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Heterocyclic Compound Synthesis
Ghaedi et al. (2015) developed a novel synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives. This process yielded new N-fused heterocyclic compounds, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocycles (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Anticancer Research
Alam et al. (2018) explored the cytotoxicity of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, including structures related to the target compound, against various human cancer cell lines. Some of these compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2018).
Material Science
Matikwane et al. (2020) investigated zinc carboxylate complexes with pyrazolyl compounds, including derivatives akin to the target molecule, as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes showed promise in producing poly(cyclohexene carbonate), a material of interest for sustainable polymer production (Matikwane, Obuah, & Darkwa, 2020).
properties
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,6,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJGQEQEHIDTQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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